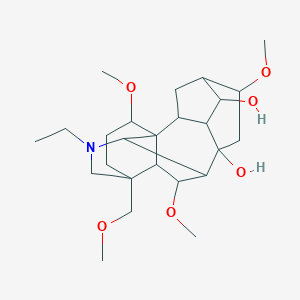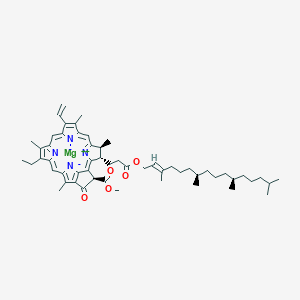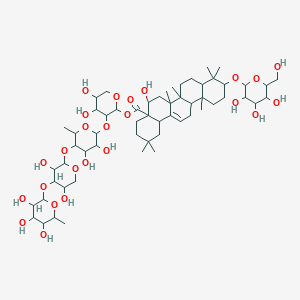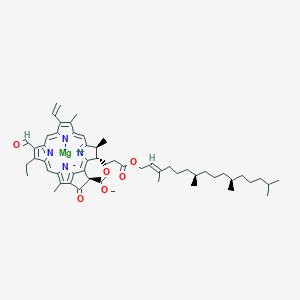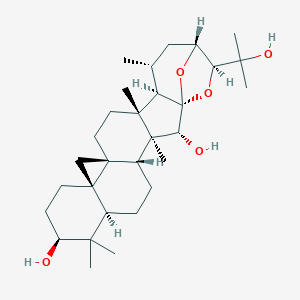
コスチック酸
概要
説明
Costic acid is a naturally occurring sesquiterpene carboxylic acid that has been isolated from the plant Dittrichia viscosa. It has garnered attention for its potent acaricidal activity against Varroa destructor, a parasite of the European honey bee, Apis mellifera . This compound is also known for its antimicrobial and antitrypanosomal activities, making it a subject of interest in various scientific research fields .
科学的研究の応用
Costic acid has a wide range of scientific research applications:
作用機序
Target of Action
Costic acid, also known as β-Costic acid, is a natural product that can be isolated from Dittrichia viscosa . It exhibits potent in vivo acaricidal activity against the parasite Varroa destructor It’s known that costic acid interacts with the biological systems of these parasites, leading to their elimination .
Mode of Action
It has been shown to exhibit potent in vivo acaricidal activity This suggests that costic acid interacts with its targets in a way that leads to the death of the parasites
Biochemical Pathways
It’s known that costic acid is a sesquiterpene , a class of terpenes that play significant defensive roles in numerous plant species . Terpenes are involved in various biochemical pathways, including those related to plant defense mechanisms
Pharmacokinetics
It’s known that costic acid exhibits potent in vivo activity , suggesting that it has suitable bioavailability
Result of Action
Costic acid exhibits potent in vivo acaricidal activity against the parasite Varroa destructor . This suggests that the molecular and cellular effects of costic acid’s action result in the death of these parasites. , indicating that it could be used as a safe agent for controlling varroosis in honey bee colonies.
Action Environment
It’s known that costic acid is a natural product isolated from dittrichia viscosa , suggesting that it’s likely to be stable under various environmental conditions
生化学分析
Biochemical Properties
Costic acid interacts with various biomolecules in biochemical reactions. It exhibits potent in vivo acaricidal activity against Varroa destructor . The compound is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM) .
Cellular Effects
Costic acid influences cell function by exhibiting acaricidal activity. It affects the cellular metabolism of Varroa destructor, a parasite that can attack and eliminate whole bee colonies within a period of a few years .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Costic acid over time in laboratory settings are not fully documented. Initial experiments have shown that Costic acid is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM), indicating that Costic acid could be used as a safe, low-cost, and efficient agent for controlling varroosis in honey bee colonies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of Costic acid within cells and tissues are not fully documented. It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on the available literature and may be subject to updates as new research findings emerge .
準備方法
Synthetic Routes and Reaction Conditions
Costic acid can be synthesized via the allylic oxidation of β-selinene, a component of celery seed oil . This method involves the use of specific oxidizing agents under controlled conditions to achieve the desired transformation. The process is efficient and allows for the production of costic acid on a gram scale.
Industrial Production Methods
While there is limited information on the large-scale industrial production of costic acid, its extraction from natural sources such as Dittrichia viscosa remains a viable method. The plant material is typically subjected to solvent extraction, followed by purification steps to isolate costic acid in its pure form .
化学反応の分析
Types of Reactions
Costic acid undergoes various chemical reactions, including:
Oxidation: The allylic oxidation of β-selinene to form costic acid.
Reduction: Potential reduction reactions to modify the carboxylic acid group.
Substitution: Reactions involving the substitution of functional groups on the sesquiterpene backbone.
Common Reagents and Conditions
Oxidizing Agents: Used in the allylic oxidation of β-selinene.
Reducing Agents: Employed in reduction reactions to modify the carboxylic acid group.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products Formed
The primary product of interest is costic acid itself, formed through the oxidation of β-selinene. Other potential products include derivatives of costic acid formed through reduction or substitution reactions.
類似化合物との比較
Costic acid can be compared with other sesquiterpene carboxylic acids and acaricidal agents:
Oxalic Acid: A commonly used acaricide against varroa mites, known for its structural simplicity and effectiveness.
α-Costic Acid: Another sesquiterpene carboxylic acid with significant acaricidal activity.
β-Costic Acid: An oxidized derivative of β-selinene, similar to costic acid in structure and biological activity.
特性
IUPAC Name |
2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGVDNQDFTTLZ-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190001 | |
| Record name | Cosstic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-43-9 | |
| Record name | Costic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Costic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cosstic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




